molecular formula C20H26N2O4S2 B2420171 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide CAS No. 946327-48-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide

Cat. No. B2420171
M. Wt: 422.56
InChI Key: GCXDWVVWHFVNCV-UHFFFAOYSA-N
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Description

The compound appears to contain a tetrahydroquinoline group, an isopropylbenzene (or cumene) group, and an ethylsulfonyl group . Tetrahydroquinoline is a heterocyclic compound consisting of a quinoline with four hydrogen atoms added. Isopropylbenzene is a type of aromatic hydrocarbon while ethylsulfonyl is a type of organosulfur compound .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of these groups in the molecule. This typically involves techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the sulfonyl group, which is known to participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Vasodilatory Action

Research has identified derivatives of aromatic sulfonamides, including those structurally related to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide, to possess significant vasodilatory action. These compounds were synthesized from isoquinolinesulfonic acid and demonstrated increases in arterial blood flow in dogs, suggesting potential applications in cardiovascular research and the development of vasodilatory drugs (Morikawa, Sone, & Asano, 1989).

Protein Kinase Inhibition

Isoquinolinesulfonamides, including compounds with structural similarities to N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide, have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings highlight their potential use in biochemical studies focused on understanding kinase-dependent cellular processes and developing kinase inhibitors (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Anti-Cancer Activities

Derivatives of sulfonamide, including those related to the compound of interest, have been synthesized and evaluated for their anti-cancer activities. These studies have explored the compounds' abilities to induce apoptosis and affect cell proliferation in various cancer cell lines, providing insights into their potential therapeutic applications in oncology (Cumaoğlu et al., 2015).

Molecular Structure Studies

Research into the molecular structure of related compounds, such as Gliquidone, has provided valuable insights into their interactions at the molecular level. These studies offer a foundation for understanding the structural basis of the compounds' biological activities and potential applications in drug design and development (Gelbrich, Haddow, & Griesser, 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

The future directions for studying this compound could involve exploring its potential applications, such as its use in drug development or material science .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S2/c1-4-27(23,24)22-13-5-6-17-7-10-18(14-20(17)22)21-28(25,26)19-11-8-16(9-12-19)15(2)3/h7-12,14-15,21H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXDWVVWHFVNCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isopropylbenzenesulfonamide

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